molecular formula C12H12N2O6S B12846170 1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate

1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate

Cat. No.: B12846170
M. Wt: 312.30 g/mol
InChI Key: XFHRRRDCBMFAPY-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . For instance, the synthesis of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid involves the reaction of γ-aminobutyric acid with phthalic anhydride in the presence of triethylamine and toluene, heated at 110°C for about 8 hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR), by binding to the active site and blocking substrate access . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-yl 4-sulfamoylbutanoate stands out due to its unique combination of the isoindoline nucleus and the sulfamoylbutanoate moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2O6S

Molecular Weight

312.30 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-sulfamoylbutanoate

InChI

InChI=1S/C12H12N2O6S/c13-21(18,19)7-3-6-10(15)20-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5H,3,6-7H2,(H2,13,18,19)

InChI Key

XFHRRRDCBMFAPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CCCS(=O)(=O)N

Origin of Product

United States

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